Safinamide Reduces Daily OFF Time by 0.7 Hours More Than Rasagiline in PD Patients
In a matching-adjusted indirect comparison (MAIC) analyzing data from Chinese PD patients with motor fluctuations, safinamide (50–100 mg/day) combined with levodopa significantly reduced mean total daily OFF time by an additional 0.7 hours compared to rasagiline (1 mg/day) combined with levodopa (mean difference: −0.7 h; 95% CI: −1.40 to −0.02) [1][2]. The safinamide group demonstrated a mean OFF time reduction of −1.2 h (SE 0.28) versus placebo, while the rasagiline group showed a reduction of −0.5 h (SE 0.22) versus placebo, yielding a clinically meaningful difference between the two active treatments [2].
| Evidence Dimension | Mean change in total daily OFF time from baseline to week 16 |
|---|---|
| Target Compound Data | −1.2 h (SE 0.28) vs. placebo |
| Comparator Or Baseline | Rasagiline: −0.5 h (SE 0.22) vs. placebo |
| Quantified Difference | −0.7 h (95% CI: −1.40 to −0.02) in favor of safinamide |
| Conditions | Matching-adjusted indirect comparison (MAIC) of Chinese PD patients with motor fluctuations receiving levodopa adjunctive therapy; safinamide 50–100 mg/day vs. rasagiline 1 mg/day over 16 weeks |
Why This Matters
This 0.7-hour additional reduction in daily OFF time represents a clinically significant improvement in patient quality of life and motor function, directly supporting the procurement of safinamide over rasagiline for research programs focused on optimizing levodopa adjunctive therapy.
- [1] Tan Y, et al. Comparing the efficacy and safety of safinamide with rasagiline in China Parkinson's disease patients with a matching adjusted indirect comparison. Sci Rep. 2025;15:10502. View Source
- [2] Nature Scientific Reports. Table 3 MAIC of efficacy and safety for safinamide versus rasagiline. Sci Rep. 2025;15:10502. View Source
